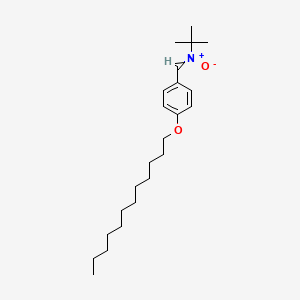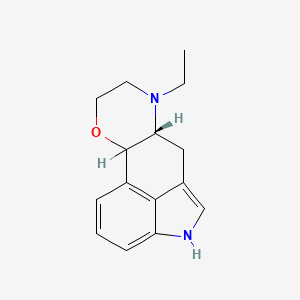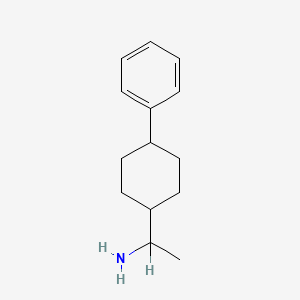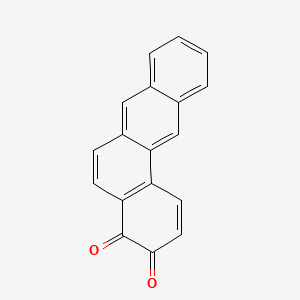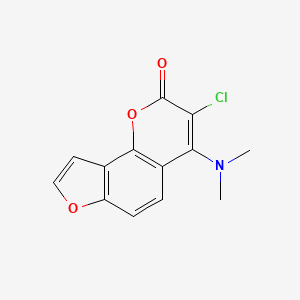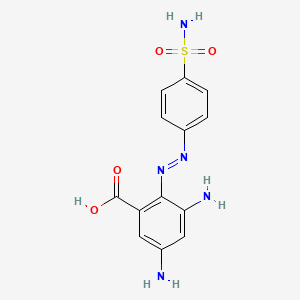
Sulfachrysoidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfachrysoidine is a lipid-soluble azo dye and sulfonamide antibacterial agent.
This compound is a member of azobenzenes.
Scientific Research Applications
Application in Understanding Drug Resistance Mechanisms
- Dihydropteroate Synthase Polymorphisms: Sulfachrysoidine, as part of the sulfonamide family, is important in understanding drug resistance. Research on the sulfa target enzyme, dihydropteroate synthase (DHPS), has revealed variations in sequence among different organisms, contributing to our understanding of sulfa drug resistance in organisms like Pneumocystis carinii (Lane et al., 1997).
Role in Antibiotic and Antimicrobial Development
- Sulfonamide Inhibitors: Sulfonamides, including this compound, have played a critical role in developing various antibiotics and antimicrobials. They serve as inhibitors for enzymes like tyrosine kinase and HIV protease-1, offering insights into the treatment of diseases like HIV and cancer (Gulcin & Taslimi, 2018).
- Innovation in Dermatology: this compound's derivatives have been used in dermatology, particularly for their antibacterial properties, marking a significant breakthrough in selective antimicrobial therapy (Fuchs & Elsner, 2003).
Exploration in Cancer Treatment
- Sulphonamide Derivatives in Cancer Therapy: Novel sulphonamide derivatives, based on the primary structure of this compound, show substantial anti-tumor activity. These derivatives have various mechanisms, such as disrupting microtubule assembly and inhibiting angiogenesis, underscoring their potential in cancer treatment (Owa & Nagasu, 2000).
Investigating Enzyme Inhibition for Therapeutic Use
- Sulfamides as Enzyme Inhibitors: Sulfamides, closely related to this compound, have been used to design inhibitors for various enzymes, indicating their therapeutic potential across a range of conditions (Winum et al., 2006).
Environmental Impact Studies
- Toxicity and Environmental Impact: Studies on the toxicity of sulfonamide antibiotics, including those similar to this compound, have been crucial in evaluating their impact on aquatic organisms and ecosystems (Huang et al., 2014).
Biodegradation Research
- Biodegradation of Sulfonamides: Research into the biodegradation of sulfonamides in sludge shows how bacterial communities can break down these compounds, demonstrating potential environmental and wastewater treatment applications (Yang et al., 2016).
Drug Development and Analysis
- Method Development for Drug Analysis: Advanced methods for determining levels of sulfonamides, a category including this compound, demonstrate the ongoing need for accurate drug analysis in various applications, such as in veterinary practices (Handayani et al., 2022).
properties
CAS RN |
485-41-6 |
|---|---|
Molecular Formula |
C13H13N5O4S |
Molecular Weight |
335.34 g/mol |
IUPAC Name |
3,5-diamino-2-[(4-sulfamoylphenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H13N5O4S/c14-7-5-10(13(19)20)12(11(15)6-7)18-17-8-1-3-9(4-2-8)23(16,21)22/h1-6H,14-15H2,(H,19,20)(H2,16,21,22) |
InChI Key |
ZELCNSAUMHNSSU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2N)N)C(=O)O)S(=O)(=O)N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2N)N)C(=O)O)S(=O)(=O)N |
Other CAS RN |
485-41-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



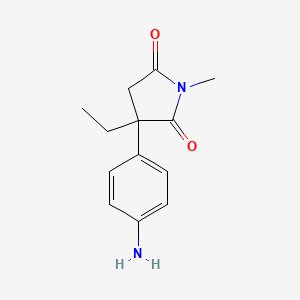
![1,4,5,6,7,8-Hexahydro-3h-[1,2]oxazolo[4,3-c]azepin-3-one](/img/structure/B1211652.png)
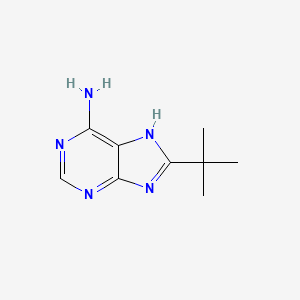
![7-[(1R,2R,3S,5S)-3-fluoro-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1211655.png)
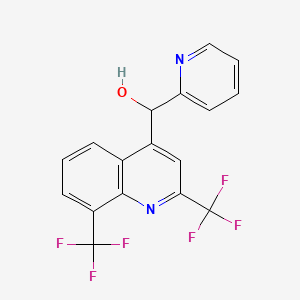



![3-(2-PYRIDYL)-5,6-bis-[2-(5-FURYL-SULFONIC ACID)]-1,2,4-TRIAZINE](/img/structure/B1211663.png)
